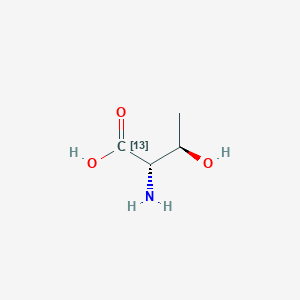

L-Thréonine-13C

Vue d'ensemble

Description

L-Threonine-13C is a stereoisomer of 3-amino-2-hydroxybutanoic acid, which is a non-proteinogenic amino acid

Applications De Recherche Scientifique

L-Threonine-13C has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mécanisme D'action

Target of Action

L-Threonine-13C, also known as (2S,3R)-2-amino-3-hydroxybutanoic acid-1-13C or (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, is a natural amino acid that can be produced by microbial fermentation . It is used in food, medicine, or feed It is known that l-threonine, the non-isotopic form, combines with aspartic acid and methionine to help the liver digest fats and fatty acids .

Mode of Action

L-theanine, an analog of l-threonine, is known to raise inhibitory neurotransmitter levels and block the production of excitatory neurotransmitters, leading to neuroprotection and relaxation

Biochemical Pathways

L-Threonine-13C likely participates in the amino acids and short-chain fatty acid metabolism pathways . In the case of L-Threonine, it works in combination with aspartic acid and Methionine to aid the liver in digesting fats and fatty acids . This process helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that l-threonine, the non-isotopic form, helps reduce the accumulation of fat in the liver, which would otherwise affect liver function .

Action Environment

It is known that environmental disturbance and genetic modification are considered to be two important methods of metabolic analysis .

Analyse Biochimique

Biochemical Properties

L-Threonine-13C plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and other biomolecules. It interacts with several enzymes, including threonine dehydratase, which catalyzes the conversion of L-Threonine to α-ketobutyrate and ammonia . This interaction is essential for the biosynthesis of isoleucine, another important amino acid. Additionally, L-Threonine-13C is involved in the formation of glycine and serine through its interaction with threonine aldolase . These interactions highlight the compound’s significance in amino acid metabolism and protein synthesis.

Cellular Effects

L-Threonine-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to affect the mTOR signaling pathway, which plays a critical role in cell growth and proliferation . By modulating this pathway, L-Threonine-13C can influence protein synthesis and cellular metabolism. Furthermore, it has been observed to impact gene expression by serving as a precursor for the synthesis of glycine and serine, which are involved in the regulation of gene expression .

Molecular Mechanism

The molecular mechanism of L-Threonine-13C involves its interaction with specific enzymes and biomolecules. It binds to threonine dehydratase, facilitating the conversion of L-Threonine to α-ketobutyrate and ammonia . This reaction is a key step in the biosynthesis of isoleucine. Additionally, L-Threonine-13C can act as a substrate for threonine aldolase, leading to the production of glycine and serine . These interactions highlight the compound’s role in amino acid metabolism and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Threonine-13C can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for accurate and reproducible results . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to degradation and reduced efficacy. Long-term studies have demonstrated that L-Threonine-13C can have sustained effects on cellular function, particularly in the regulation of gene expression and protein synthesis .

Dosage Effects in Animal Models

The effects of L-Threonine-13C vary with different dosages in animal models. At low doses, the compound has been shown to enhance protein synthesis and improve metabolic function . At high doses, it can lead to toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential adverse effects.

Metabolic Pathways

L-Threonine-13C is involved in several metabolic pathways, including the biosynthesis of isoleucine, glycine, and serine . It interacts with enzymes such as threonine dehydratase and threonine aldolase, facilitating the conversion of L-Threonine to α-ketobutyrate, glycine, and serine . These pathways are essential for amino acid metabolism and protein synthesis, underscoring the compound’s significance in cellular function.

Transport and Distribution

Within cells and tissues, L-Threonine-13C is transported and distributed through specific transporters and binding proteins . It is taken up by cells via amino acid transporters and can accumulate in various tissues, including the liver, muscles, and kidneys . This distribution pattern is crucial for its role in protein synthesis and metabolic regulation.

Subcellular Localization

L-Threonine-13C is localized in specific subcellular compartments, including the cytoplasm and mitochondria . It is directed to these compartments through targeting signals and post-translational modifications, which ensure its proper function and activity . This subcellular localization is essential for its involvement in amino acid metabolism and protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

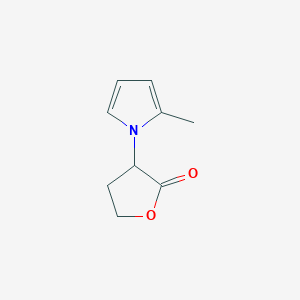

The synthesis of L-Threonine-13C can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid γ-lactone and D-glucono-δ-lactone . These reactions typically involve the use of epoxides and chiral amino-alcohols, which can be obtained from sugars via a series of selective transformations.

Industrial Production Methods

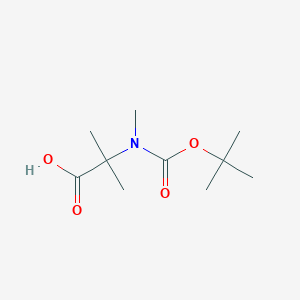

The use of flow microreactor systems for the direct introduction of functional groups, such as tert-butoxycarbonyl, into organic compounds has been explored for related compounds .

Analyse Des Réactions Chimiques

Types of Reactions

L-Threonine-13C undergoes various types of chemical reactions, including:

Oxidation: This reaction can be used to convert the hydroxyl group into a carbonyl group.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The hydroxyl and amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

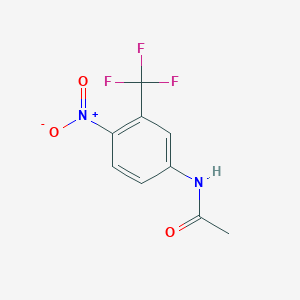

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,3R)-2-amino-3-hydroxybutanoic acid: Another stereoisomer with different biological activity and properties.

(2S,3S)-2-amino-3-hydroxybutanoic acid:

(2S,3R)-2-amino-3-(benzyloxy)butanoic acid: A derivative with a benzyloxy group that can be used in different synthetic applications.

Uniqueness

The uniqueness of L-Threonine-13C lies in its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it valuable for the synthesis of stereochemically pure compounds and for studying the effects of stereochemistry on biological activity.

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KOYMSRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584435 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-08-6 | |

| Record name | L-(1-~13~C)Threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)